Ethyl Ester vs. Carboxylic Acid: Superior Antiproliferative Activity Against Resistant Cancer Cells in Benzothiazole Class
In a series of structurally related benzothiazole-based amino acid conjugates, ethyl ester derivatives (compounds 21–23) demonstrated statistically significant superior antiproliferative activity compared to their carboxylic acid counterparts (compounds 10–12) against the resistant triple-negative breast cancer cell line MDA-MB-231, with IC₅₀ values of 5.45–7.28 μM for the ethyl esters versus 8.88–11.02 μM for the carboxylic acids, corresponding to a ~1.5–2.0-fold potency advantage [1]. Against EGFR, the same ethyl ester derivatives exhibited IC₅₀ values of 0.11–0.16 μM, surpassing both the carboxylic acid analogs and the clinical reference standard erlotinib (IC₅₀ = 0.18 μM) [1]. These data establish a class-level precedent that esterification at the benzothiazole 6-position—specifically as the ethyl ester—confers a measurable advantage in cellular potency and kinase inhibition over the free acid form.
| Evidence Dimension | Antiproliferative activity (IC₅₀) against resistant MDA-MB-231 breast cancer cells |
|---|---|
| Target Compound Data | Ethyl ester benzothiazole derivatives 21–23: IC₅₀ = 5.45–7.28 μM |
| Comparator Or Baseline | Carboxylic acid benzothiazole derivatives 10–12: IC₅₀ = 8.88–11.02 μM; Doxorubicin: IC₅₀ = 7.46 μM |
| Quantified Difference | Ethyl esters 1.5–2.0× more potent than carboxylic acids; ethyl ester 21 (IC₅₀ 5.45 μM) more potent than doxorubicin (IC₅₀ 7.46 μM) |
| Conditions | MDA-MB-231 (triple-negative breast cancer) cell line; MTT assay; 48 h incubation |
Why This Matters
For procurement decisions in anticancer drug discovery programs, selecting the ethyl ester rather than the carboxylic acid or methyl ester analog is supported by class-level data showing superior cellular potency against resistant cancer phenotypes and enhanced kinase inhibition.
- [1] Abd El-Meguid EA, Naglah AM, Moustafa GO, Awad HM, El Kerdawy AM. Novel benzothiazole-based dual VEGFR-2/EGFR inhibitors targeting breast and liver cancers: Synthesis, cytotoxic activity, QSAR and molecular docking studies. Bioorg Med Chem Lett. 2022;55:128453. PMID: 35007724. View Source
